REACTION_CXSMILES
|
[CH2:1]([O:5][CH:6]([CH3:12])[C:7](N(C)C)=[O:8])[CH2:2][CH2:3][CH3:4].[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].CNC.C([C@H:29]1[CH2:34][CH2:33][C@H:32](C2C=CC([Mg]Br)=CC=2)[CH2:31][CH2:30]1)CC>C1COCC1>[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].[CH2:1]([O:5][CH:6]([C:7]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:8])[CH3:12])[CH2:2][CH2:3][CH3:4]
|
Name
|
2-butoxy-N,N-dimethylpropanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=O)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Example 3 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
They are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][CH:6]([CH3:12])[C:7](N(C)C)=[O:8])[CH2:2][CH2:3][CH3:4].[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].CNC.C([C@H:29]1[CH2:34][CH2:33][C@H:32](C2C=CC([Mg]Br)=CC=2)[CH2:31][CH2:30]1)CC>C1COCC1>[CH2:13]([O:17][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])[CH2:14][CH2:15][CH3:16].[CH2:1]([O:5][CH:6]([C:7]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:8])[CH3:12])[CH2:2][CH2:3][CH3:4]
|
Name
|
2-butoxy-N,N-dimethylpropanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=O)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Example 3 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
They are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |